(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral salt formed by the ionic interaction between (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline, a chiral amine, and D-(-)-tartaric acid, a naturally occurring chiral acid. This compound serves as a key intermediate in the multi-step synthesis of Solifenacin [, ]. The (S)-enantiomer is specifically desired for its pharmacological activity in Solifenacin [, , ].
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is an organic compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The chemical formula for this compound is , and it is also known by several synonyms including (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline tartrate and (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate.
This compound is classified under the category of alkaloids and is often studied for its pharmacological properties. It is commonly sourced from synthetic pathways in laboratory settings rather than being derived from natural products. The compound's CAS number is 869884-00-4, which helps in its identification across various chemical databases.
The synthesis of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate typically involves multi-step organic reactions. A common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired enantiomer. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has a complex molecular structure characterized by its bicyclic framework. The molecular structure can be represented as follows:
The InChI key for this compound is InChI=1/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1
.
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate can undergo various chemical reactions typical of isoquinoline derivatives:
The reactivity of this compound is influenced by the presence of functional groups in its structure which can be exploited for further synthetic applications or modifications.
The mechanism of action for (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate primarily revolves around its interaction with biological targets in the central nervous system. It has been studied for its potential role as a dopamine β-hydroxylase inhibitor:
The physical properties include:
Chemical properties include:
Further studies are required to fully understand the solubility and stability profiles under different conditions.
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has several scientific uses:
The tetrahydroisoquinoline (THIQ) scaffold represents a privileged structural motif in medicinal chemistry, with roots tracing back to ancient natural product utilization. Early records, such as the Ebers Papyrus (2900 BC) and Chinese Materia Medica (1100 BC), document plant-derived isoquinoline alkaloids for therapeutic purposes, though their structural characterization emerged much later [9]. Modern drug discovery efforts identified the THIQ core in numerous bioactive compounds, leading to clinically significant agents. For instance, the isolation of naphthyridinomycin in the 1970s marked the beginning of THIQ-based antitumor antibiotics, followed by saframycins and quinocarcins, which demonstrated potent DNA-intercalating properties [1] [4].
Table 1: Clinically Developed THIQ-Based Therapeutics
Drug Name | Core THIQ Structure | Therapeutic Application | Origin |
---|---|---|---|
Trabectedin | Tricyclic THIQ | Soft tissue sarcomas | Marine tunicate |
Noscapine | 1,2,3,4-Tetrahydroisoquinoline | Antitussive | Opium poppy |
Solifenacin | 1-Phenyl-THIQ derivative | Overactive bladder | Synthetic |
Quinapril | Bicyclic THIQ | Hypertension | Synthetic |
Apomorphine | Aporphine alkaloid | Parkinson's disease | Semi-synthetic |
The FDA approval of trabectedin (2007) for soft tissue sarcomas validated THIQ scaffolds as viable anticancer agents, while derivatives like solifenacin exemplified their utility in neurology [4] [7]. Natural THIQs served as inspiration for synthetic analogs, accelerating the exploration of structure-activity relationships (SAR) and mechanisms of action across therapeutic areas, including infectious diseases and CNS disorders [1] [9].
Chirality governs the pharmacological profile of THIQ derivatives due to stereoselective interactions with biological targets. The (S)-enantiomer of 1-substituted THIQs frequently exhibits superior bioactivity, as evidenced by solifenacin, where the (S)-configuration enhances muscarinic receptor affinity [4] [10]. This stereopreference arises from:
Table 2: Pharmacological Comparison of THIQ Enantiomers
Compound | (R)-Isomer Activity | (S)-Isomer Activity | Primary Target |
---|---|---|---|
Salsolinol | Weak MAO inhibition | Potent MAO-A inhibition | Monoamine oxidase |
1-Benzyl-THIQ | Neurotoxic | Parkinsonism-preventing | Dopaminergic neurons |
Solifenacin | Low receptor affinity | M3 muscarinic antagonism | Muscarinic receptors |
Crispine A | Reduced cytotoxicity | Antiproliferative (IC50 = 1.2 μM) | Tubulin polymerization |
Recent biocatalytic approaches leverage engineered imine reductases (e.g., IR45) to synthesize (S)-THIQs with >99% enantiomeric excess (ee), underscoring the demand for stereochemically pure therapeutics [8]. X-ray crystallography of protein-(S)-THIQ complexes further confirms chiral discrimination, informing rational drug design [10].
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline D-(-)-tartrate (CAS: 869884-00-4) serves as an archetypal chiral THIQ derivative for probing structure-function relationships. Key rationales include:
Table 3: Key Properties of (S)-1-Phenyl-THIQ D-(-)-Tartrate
Property | Advantage | Research Application |
---|---|---|
Crystalline form | Facilitates precise stereochemical assignment | X-ray crystallography |
[α]D20 = -27.5° (c 1.0, CHCl3) | Confirms (S)-configuration | Chiral purity validation |
Amine reactivity | Forms dithiocarbamate complexes | Metal chelation probes |
Recent studies utilize this compound to synthesize chiral metal dithiocarbamates (e.g., Zn(II) complexes), where the (S)-configuration influences coordination geometry and biological activity [10]. Its role as a synthetic intermediate for solifenacin analogs further validates its utility in drug discovery [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7